An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methylbut-3-en-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methylbut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-methylbut-3-en-2-one is an α-haloketone featuring a vinyl group, a chemical scaffold with significant potential in synthetic chemistry. As a bifunctional molecule, it can serve as a versatile building block for the synthesis of complex organic architectures and pharmacologically active compounds. This guide provides a comprehensive analysis of its predicted physicochemical properties, including its boiling point, based on an in-depth examination of structurally related analogs. Furthermore, this document outlines a plausible synthetic pathway and details the requisite experimental protocols for its characterization, offering a foundational resource for researchers engaging with this compound.
Introduction and Molecular Overview
1-Bromo-3-methylbut-3-en-2-one belongs to the class of α-bromo unsaturated ketones. This structural motif is of considerable interest in organic synthesis due to the orthogonal reactivity of its functional groups. The α-bromoketone moiety is a potent electrophile, susceptible to nucleophilic substitution, while the vinyl group can participate in a wide array of reactions, including cycloadditions, polymerizations, and transition metal-catalyzed cross-couplings.
The interplay of these functional groups dictates the molecule's physical and chemical behavior. The presence of the electronegative bromine atom and the carbonyl group introduces significant polarity, which is expected to result in a higher boiling point compared to its non-polar hydrocarbon analogs. The conjugated system, albeit short, may also influence its spectroscopic properties.
Molecular Structure:
Caption: 2D structure of 1-Bromo-3-methylbut-3-en-2-one.
Physicochemical Properties: An Analog-Based Assessment
| Property | 1-Bromo-3-methyl-2-butanone (Saturated Analog)[1][2] | 1-bromo-3-methylbut-2-ene (Alkene Analog)[3][4][5] | 1-Bromo-3-methylbut-3-en-2-one (Predicted) |
| Molecular Formula | C5H9BrO | C5H9Br | C5H9BrO |
| Molecular Weight | 165.03 g/mol | 149.03 g/mol | 165.03 g/mol |
| Boiling Point | 164 °C (at 760 mmHg) | 135 °C (at 760 mmHg)[4] | ~170-180 °C (at 760 mmHg) |
| Density | 1.355 g/mL | 1.29 g/mL at 20°C[3] | ~1.38-1.42 g/mL |
| Appearance | Clear, colorless oil[1] | Colorless to light orange/yellow liquid[4] | Predicted to be a colorless to pale yellow liquid |
| Solubility | Chloroform, Ethyl Acetate[1] | Immiscible with water[3] | Expected to be soluble in polar organic solvents |
Justification for Predicted Values:
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Boiling Point: The primary determinant of the boiling point is the strength of intermolecular forces. The saturated analog, 1-Bromo-3-methyl-2-butanone, has a boiling point of 164 °C.[1] The introduction of a double bond in conjugation with the ketone in the target molecule is expected to increase the planarity and dipole moment of the molecule, leading to stronger dipole-dipole interactions. This would likely elevate the boiling point slightly compared to its saturated counterpart.
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Density: The density is anticipated to be marginally higher than the saturated analog due to more efficient crystal lattice packing, a potential consequence of the molecule's increased planarity.
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Solubility: The presence of the polar carbonyl group and the bromine atom suggests that 1-Bromo-3-methylbut-3-en-2-one will be soluble in polar organic solvents such as chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.
Proposed Synthesis and Characterization
A plausible synthetic route to 1-Bromo-3-methylbut-3-en-2-one involves the bromination of the corresponding unsaturated ketone, 3-methyl-3-buten-2-one.
Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Bromo-3-methylbut-3-en-2-one.
Experimental Protocol: Synthesis
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Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 3-methyl-3-buten-2-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid).
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Bromination: Cool the solution to 0 °C using an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Experimental Protocol: Boiling Point Determination
The boiling point of the purified product should be determined using a micro-boiling point or distillation apparatus.
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Apparatus Setup: Assemble a micro-distillation apparatus. Place a small volume (1-2 mL) of the purified liquid in the distillation flask along with a boiling chip.
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Heating: Gently heat the flask using a heating mantle or oil bath.
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Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the ambient pressure.
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Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph can be used to correct the observed boiling point to the normal boiling point.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the bromine, the vinyl protons, and the methyl protons. The methylene protons will be the most deshielded due to the adjacent carbonyl and bromine.
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¹³C NMR: The carbon NMR will show five distinct signals, with the carbonyl carbon being the most downfield, followed by the carbons of the double bond.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch (around 1700-1720 cm⁻¹) and a medium absorption for the C=C stretch (around 1640-1680 cm⁻¹).
Safety and Handling
α-Bromoketones are generally considered to be lachrymators and skin irritants.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While experimental data for 1-Bromo-3-methylbut-3-en-2-one remains to be formally documented, a comprehensive understanding of its physicochemical properties can be achieved through a careful analysis of its structural analogs. This guide provides a robust framework for its synthesis, purification, and characterization, enabling its use in further research and development. The unique combination of reactive functional groups in this molecule makes it a promising candidate for the construction of novel chemical entities.
References
- Vertex AI Search. (2026-01-24). Understanding 1-Bromo-3-methylbutane (CAS 107-82-4): Properties and Usage.
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ChemBK. 1-bromo-3-methylbut-2-ene. Retrieved from [Link]
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Cheméo. Chemical Properties of 1-Bromo-3-methylbutan-2-one. Retrieved from [Link]
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PubChem. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092. Retrieved from [Link]
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PubChem. 1-Bromo-3-methylbutane | C5H11Br | CID 7891. Retrieved from [Link]
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PubChem. 1-Bromo-3-methylbut-3-en-2-ol. Retrieved from [Link]
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